molecular formula C12H10N2S2 B1273791 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine CAS No. 232941-00-3

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Cat. No.: B1273791
CAS No.: 232941-00-3
M. Wt: 246.4 g/mol
InChI Key: YXXFAQKMMOVVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound that features a benzothiazole ring fused to a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and polar aprotic solvents (dimethyl sulfoxide, acetonitrile).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is unique due to its combined benzothiazole and thiophene moieties, which impart distinct electronic and biological properties. This makes it a valuable compound for diverse applications in medicinal chemistry, material science, and biological research .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXFAQKMMOVVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370697
Record name 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232941-00-3
Record name 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.